molecular formula C6H4F3IN2 B1409161 2-Amino-3-iodo-6-(trifluoromethyl)pyridine CAS No. 1227602-97-2

2-Amino-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1409161
CAS No.: 1227602-97-2
M. Wt: 288.01 g/mol
InChI Key: YRIMQSWLFUPHIK-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H4F3IN2 It is a pyridine derivative that contains an amino group at the 2-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine typically involves halogenation and amination reactions. One common method involves the halogenation of 2-amino-6-(trifluoromethyl)pyridine using iodine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amino group.

    Coupling: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-amino-3-azido-6-(trifluoromethyl)pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would yield 2-amino-3-phenyl-6-(trifluoromethyl)pyridine.

Scientific Research Applications

2-Amino-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with chlorine or bromine analogs. The trifluoromethyl group also imparts distinct physicochemical properties, making this compound valuable in various applications .

Properties

IUPAC Name

3-iodo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMQSWLFUPHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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